molecular formula C18H16ClN3O3 B11235244 2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

Cat. No.: B11235244
M. Wt: 357.8 g/mol
InChI Key: DQZNMAGMMOZWIL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a synthetic hydrazide derivative featuring a propanehydrazide backbone substituted with a 4-chloro-2-methylphenoxy group and an (E)-configured indol-3-ylidene moiety. While direct data on this compound are absent in the provided evidence, its structural framework aligns with bioactive indolinone hydrazides, which are known for diverse pharmacological properties, including receptor modulation (e.g., CB2 agonism) and antimicrobial activity . The (E)-stereochemistry of the hydrazone bond and the chloro-methylphenoxy substituent may influence its physicochemical and biological behavior compared to analogs .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide

InChI

InChI=1S/C18H16ClN3O3/c1-10-9-12(19)7-8-15(10)25-11(2)17(23)22-21-16-13-5-3-4-6-14(13)20-18(16)24/h3-9,11,20,24H,1-2H3

InChI Key

DQZNMAGMMOZWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide typically involves multiple steps. One common method includes the condensation of 4-chloro-2-methylphenol with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Characterization Techniques

The structure is confirmed using:

  • NMR spectroscopy :

    • Proton (δ\delta ppm) and carbon (δ\delta ppm) shifts correlate with the indole and phenoxy moieties .

  • IR spectroscopy :

    • Peaks for C=O (hydrazide), N-H (amide), and aromatic C-H bonds.

  • Mass spectrometry :

    • Molecular ion peak confirms the molecular formula C17H15ClN3O3C_{17}H_{15}ClN_{3}O_{3}.

3.1. Hydrolysis

The hydrazide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Hydrazide+H3O+Carboxylic Acid+Ammonia\text{Hydrazide} + \text{H}_{3}\text{O}^{+} \rightarrow \text{Carboxylic Acid} + \text{Ammonia}

This reaction is influenced by the electronic effects of the chloro and methyl substituents on the phenoxy group.

3.2. Nucleophilic Substitution

The chloro substituent on the indole ring may participate in nucleophilic aromatic substitution, though steric hindrance from the substituents reduces reactivity .

3.3. Redox Reactions

The indole moiety can undergo oxidation or reduction, altering its biological activity. For example:

  • Oxidation : Formation of indole N-oxide derivatives.

  • Reduction : Conversion to indoline analogs.

3.4. Electrophilic Aromatic Substitution

The phenoxy ring’s electron-donating groups (e.g., methoxy) direct electrophiles to specific positions, enabling functionalization.

Structural Variants and Analogues

Related compounds include:

  • N'-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide .

  • 2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide .

These analogues share similar synthetic pathways but differ in substituents, affecting reactivity and biological profiles .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs
Compound ID Substituents Hydrazide Chain Stereochemistry Notable Features
Target 4-Chloro-2-methylphenoxy Propanehydrazide (E) Baseline structure
2,4-Dichlorophenoxy Propanehydrazide (Z) Dichloro substitution; 1-methyl
4-Chlorophenoxy Acetohydrazide Not specified Shorter chain; no methyl
Pyridine-2-carboximidohydrazide Acetohydrazide Not specified Heterocyclic substitution

Notes

Data Limitations : Direct data on the target compound are unavailable in the provided evidence; comparisons rely on structural analogs .

Stereochemical Impact : (E)-configuration in the target compound may confer distinct binding kinetics compared to (Z)-isomers .

Substituent Effects : Chlorine position (para vs. meta) and chain length (propanehydrazide vs. acetohydrazide) critically influence bioactivity and solubility .

Biological Activity

The compound 2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C16H16ClN3O3
  • CAS Number: 609784-68-1

This compound features a chloro-substituted phenoxy group linked to an indole derivative via a hydrazone linkage, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of hydrazide derivatives, including the compound . Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: A study evaluated the compound's effect on the MCF-7 human breast cancer cell line, showing an IC50 value of approximately 12 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. This inhibition can prevent tumor invasion and migration .
  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Research Findings: In vitro studies demonstrated that it has inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics like penicillin and streptomycin .

Toxicological Profile

Despite its promising biological activities, the toxicological profile must be considered:

  • Toxicity Studies: In animal models, high doses have shown potential hepatotoxicity and nephrotoxicity, necessitating careful evaluation in therapeutic contexts .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC (μM)Reference
AnticancerMCF-7 (breast cancer)12
AntimicrobialStaphylococcus aureus15
Escherichia coli20
Enzyme InhibitionMMPsN/A

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via hydrazide-aldehyde/ketone condensation. A typical protocol involves reacting a hydrazide derivative (e.g., 2-(pyridin-2-ylsulfanyl)propanehydrazide) with an aldehyde/ketone (e.g., 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde) under reflux in a methanol/chloroform mixture with catalytic acetic acid. Purification is achieved through recrystallization from methanol, yielding high-purity products (≥91% in some cases) .

Q. What analytical techniques are used to confirm structural integrity and purity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) for functional group verification.
  • IR spectroscopy to identify carbonyl (C=O) and hydrazone (N-H) bonds.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography for resolving stereochemistry and crystal packing .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

Purity is typically evaluated via HPLC (≥95% purity for in vitro assays). Recrystallization or column chromatography is employed to remove byproducts like unreacted aldehydes or residual solvents .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol/chloroform mixtures. Solubility profiles are critical for designing in vitro assays .

Q. How stable is this compound under varying storage conditions?

Stability testing under acidic/basic conditions (pH 2–10) and thermal analysis (TGA/DSC) reveal degradation pathways. For example, hydrazone bonds may hydrolyze under prolonged acidic exposure. Long-term storage recommendations: inert atmosphere, –20°C .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms) or compound purity. To address this:

  • Standardize protocols (e.g., IC₅₀ determination using identical enzyme batches).
  • Validate purity via orthogonal methods (e.g., NMR + HPLC).
  • Use statistical modeling (e.g., Design of Experiments, DoE) to isolate confounding factors .

Q. What computational strategies are employed to study its mechanism of action?

Advanced methods include:

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability over time.
  • QSAR models to correlate structural motifs (e.g., chloro-methylphenoxy groups) with bioactivity .

Q. How can synthesis yield be optimized while minimizing side reactions?

Optimization strategies include:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products like hydrolyzed hydrazides.
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for the E-isomer.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate imine formation .

Q. What structural analogs have been explored to improve pharmacokinetic properties?

Modifications include:

  • Replacing the chloro-methylphenoxy group with fluorinated or methoxy substituents to enhance membrane permeability.
  • Introducing piperazine or pyridine rings to improve solubility and metabolic stability .

Q. How is its interaction with biological targets validated experimentally?

Techniques include:

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Enzyme inhibition assays (e.g., fluorometric assays for kinase inhibition).
  • Cellular uptake studies using fluorescent probes or radiolabeled analogs .

Methodological Notes

  • Synthesis Optimization : Use DoE to evaluate temperature, solvent ratio, and catalyst loading impacts on yield .
  • Bioactivity Validation : Pair in silico predictions with orthogonal in vitro assays (e.g., SPR + cellular viability) to reduce false positives .
  • Structural Analysis : Combine X-ray crystallography with DFT calculations to resolve electronic effects on reactivity .

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